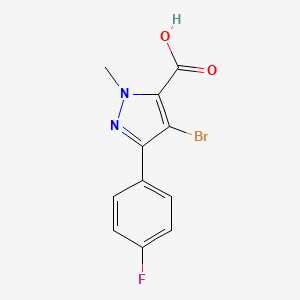

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound with a molecular weight of 294.119 .

Synthesis Analysis

Pyrazolines, which include the compound , are synthesized according to published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) is refluxed for synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5BBrFO2 . The molecular weight is 218.82 .Chemical Reactions Analysis

The compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis

The compound is a solid in form . It is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structures Research has shown that compounds similar to 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, such as N-substituted pyrazolines, have been synthesized and analyzed for their crystal structures. These studies provide valuable insights into the molecular configuration and potential applications of such compounds in designing materials with specific properties (Loh et al., 2013).

Radiotracer Development for Medical Imaging Another study explored the synthesis of radiolabeled compounds, including one derived from a 4-bromopyrazole ring, for potential use in positron emission tomography (PET) imaging. This research highlights the compound's application in studying CB1 cannabinoid receptors in the brain, showcasing its relevance in medical diagnostics and research (Katoch-Rouse & Horti, 2003).

Fluorogenic Reagent for Carboxylic Acids In analytical chemistry, derivatives of 4-bromomethyl compounds, including those related to 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have been developed as fluorogenic reagents for carboxylic acids. These reagents facilitate the determination of carboxylic acids at sub-femtomole levels using high-performance liquid chromatography (HPLC), underscoring the compound's utility in sensitive analytical procedures (Yamaguchi et al., 1985).

Biomedical Applications Research into the electrochemically induced transformation of compounds, including those structurally related to 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has revealed potential for various biomedical applications. These studies suggest the compound's relevance in developing treatments for inflammatory diseases, based on docking studies aimed at understanding its interactions with biological molecules (Ryzhkova et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for this compound is not detailed in the available literature, pyrazolines and their derivatives have been noted for their confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSOSOTRYRTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)

![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)

![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)